1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid

Description

Properties

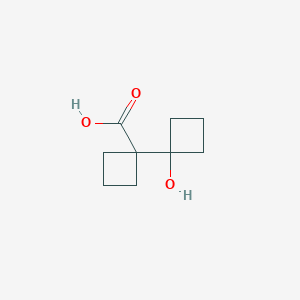

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-7(11)8(3-1-4-8)9(12)5-2-6-9/h12H,1-6H2,(H,10,11) |

InChI Key |

NSIBCHWYWKBWKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)C2(CCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Oxocyclobutane-1-carboxylic Acid Precursors

A key intermediate is 3-oxocyclobutane-1-carboxylic acid, which can be prepared by:

- Conversion of 3-oxocyclobutane-1-carboxylic acid to its acid chloride using oxalyl chloride with catalytic DMF in dichloromethane at 0°C, followed by stirring at room temperature for 24 hours, yielding the acid chloride quantitatively.

- Amidation or esterification of the acid chloride with appropriate amines or alcohols in dichloromethane under cooling and subsequent warming conditions to afford functionalized cyclobutane derivatives.

Reduction to 1-Hydroxycyclobutyl Derivatives

- The keto group on cyclobutane derivatives is reduced using sodium borohydride in methanol at 0°C, then warmed to room temperature for 2–3 hours, producing the hydroxycyclobutyl compound.

- The reaction mixture is quenched with ammonium chloride and extracted with dichloromethane. The organic layer is dried, filtered, and evaporated to yield the alcohol product, often used without further purification.

Formation of Bicyclobutane Structures

- Cyclobutane tosylates, prepared by tosylation of cyclobutane alcohols with 4-toluenesulfonyl chloride and triethylamine in dichloromethane at 0°C followed by heating at 40°C for 24 hours, serve as precursors for bicyclobutane synthesis.

- Treatment of these tosylates with potassium tert-butoxide in tetrahydrofuran under nitrogen atmosphere at 0°C, then warmed to room temperature overnight, induces ring contraction or rearrangement to bicyclobutane frameworks.

Coupling and Functionalization Steps

- Lithiation-borylation strategies have been reported for cyclobutyl benzoates, enabling the synthesis of 1,1-disubstituted cyclobutanes with broad functional group tolerance, applicable to hydroxy and carboxylic acid functionalities.

- Grignard reagents can be added to 3-oxocyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran under nitrogen, with slow dropwise addition over several hours, followed by acidic quench to yield hydroxy-substituted cyclobutane carboxylic acids.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF cat., DCM, 0°C to RT, 24 h | Quantitative | Brown oil product, used directly |

| Amidation/Esterification | Amine/alcohol, DIPEA, DCM, 0°C to RT, overnight | 28–100 | Column chromatography purification |

| Reduction of ketone | NaBH4, MeOH, 0°C to RT, 2–3 h | ~100 | Product often used without further purification |

| Tosylation | 4-Toluenesulfonyl chloride, Et3N, DCM, 0°C to 40°C, 24 h | 47 | Purified by column chromatography |

| Bicyclobutane formation | KOtBu, THF, N2, 0°C to RT, overnight | Variable | Product often isolated without further purification |

| Grignard addition | Grignard reagent, THF, N2, slow addition, 6 h | High | Followed by acidic quench and extraction |

Analytical and Purification Techniques

- Column chromatography on silica gel using gradient elution (e.g., ethyl acetate/hexanes) is standard for purification.

- NMR spectroscopy (1H NMR at 300 MHz) is used to monitor reaction progress and confirm product structure, with characteristic chemical shifts for hydroxy and cyclobutane protons.

- Drying agents such as magnesium sulfate (Mg2SO4) are used to remove residual water from organic extracts before solvent evaporation.

Summary of Preparation Approach

The synthesis of 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves:

- Preparation of keto-functionalized cyclobutane carboxylic acid derivatives,

- Reduction of the ketone to the hydroxycyclobutyl intermediate,

- Formation of bicyclobutane frameworks via tosylation and base-induced ring closure,

- Application of lithiation-borylation or Grignard addition for further functionalization,

- Purification by chromatography and characterization by NMR.

This multi-step approach allows for the efficient and selective synthesis of the target compound with good yields and high purity.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters and amides. Key conditions and outcomes include:

-

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by alcohols or amines. Steric hindrance from the bicyclic structure may slow kinetics compared to linear analogs .

Decarboxylation and Halogenation

The carboxylic acid group can be removed via decarboxylative pathways, forming alkyl halides or hydrocarbons:

-

Limitations : Silver-mediated reactions require anhydrous conditions. Competing hydroxyl group oxidation may occur without protecting groups .

Oxidation and Reduction

The hydroxyl and carboxylic acid groups participate in redox reactions:

-

Stereochemical Impact : Reduction or oxidation at the cyclobutane ring may induce strain, favoring ring-opening in extreme cases .

Ring Functionalization

The cyclobutane ring undergoes strain-driven reactions:

-

Challenges : High ring strain (110° bond angles) complicates regioselective functionalization. Directed C–H activation strategies are under exploration .

Biological Conjugation

The carboxylic acid forms bioactive metabolites:

Comparative Reactivity Table

Key differences from simpler carboxylic acids:

| Property | 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid | Linear Carboxylic Acids |

|---|---|---|

| Esterification rate | Slower (steric hindrance) | Faster |

| Decarboxylation ease | Moderate (stabilized radical intermediates) | High |

| Oxidation selectivity | Lower (competing hydroxyl oxidation) | Higher |

| Solubility in H<sub>2</sub>O | Reduced (hydrophobic bicyclic core) | Higher |

Scientific Research Applications

1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility and Acidity: Carboxylic acid derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) exhibit moderate water solubility due to polar carboxyl groups, while hydrophobic substituents (e.g., benzyl) reduce solubility . The hydroxycyclobutyl group in the target compound may enhance solubility in polar solvents compared to non-polar analogs like benzyl derivatives .

Stability :

- Cyclobutane rings impart strain, increasing reactivity. Derivatives like E7/Z7 stabilize peptide helices via RCM, leveraging ring strain for covalent bond formation .

- 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid shows stability in phthalimide coupling reactions, suggesting tolerance to strong electrophiles .

- Thermal Properties: Limited data on melting/boiling points, but cyclobutane dicarboxylic acid (C₇H₁₀O₄) decomposes upon heating, releasing carbon oxides .

Biological Activity

1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly as an antagonist of lysophosphatidic acid (LPA) receptors. This compound is part of a broader class of cyclobutyl carboxylic acids, which have been explored for their therapeutic applications in various diseases, including fibrosis and cancer.

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a critical role in cell signaling, influencing processes such as cell proliferation, migration, and survival. The interaction between LPA and its receptors is implicated in several pathological conditions, including fibrosis and cancer. The antagonistic properties of 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid against LPA receptors suggest its potential utility in therapeutic contexts where LPA signaling is dysregulated .

Antagonistic Effects on LPA Receptors

Research indicates that 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid functions as an antagonist to LPA receptors, particularly the LPA1 receptor. This antagonism can inhibit the downstream signaling pathways activated by LPA, which may contribute to reduced cell proliferation and migration in fibrotic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related cyclobutyl carboxylic acids:

- Fibrosis Models : In murine models of idiopathic pulmonary fibrosis, compounds similar to 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid demonstrated protective effects against lung fibrosis by blocking LPA receptor signaling pathways. These findings suggest that targeting LPA receptors can mitigate fibrotic responses .

- Cancer Research : In cancer studies, the inhibition of LPA signaling by cyclobutyl carboxylic acids has been linked to decreased tumor growth and metastasis. By blocking LPA receptors, these compounds may alter the tumor microenvironment, leading to reduced angiogenesis and improved patient outcomes .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-Hydroxycyclobutyl)cyclobutane-1-carboxylic acid?

- Methodology : Cyclobutane derivatives are commonly synthesized via condensation reactions (e.g., malonate esters with dihalides) or hydrolysis of esters/cyanides . For example, 1,1-cyclobutanedicarboxylic acid can be prepared by hydrolyzing ethyl 1-cyano-1-carboxycyclobutane . Adaptations may involve using trimethylene bromide as a cyclizing agent or optimizing reaction conditions (e.g., temperature, catalysts) to introduce the hydroxycyclobutyl moiety.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through recrystallization or column chromatography .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodology : Use infrared spectroscopy (IR) to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) . Nuclear magnetic resonance (NMR) can resolve stereochemistry and cyclobutane ring strain effects (e.g., coupling constants for adjacent protons).

- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT calculations for bond angles/strain) to validate structural assignments.

Q. What safety precautions are critical when handling this compound?

- Guidelines : Based on structurally similar cyclobutane derivatives:

- Use respiratory protection (N95 masks) and gloves (nitrile) to avoid inhalation/skin contact .

- Store in cool, ventilated areas away from oxidizers to prevent decomposition into carbon oxides .

- Emergency Measures : Equip labs with eye-wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills).

Q. How does the compound’s solubility influence experimental design?

- Methodology : Test solubility in polar solvents (water, ethanol) and apolar solvents (DCM, hexane). Cyclobutane derivatives often exhibit limited water solubility due to hydrophobic rings; use co-solvents (DMSO) or pH adjustments (e.g., sodium salt formation) for aqueous reactions .

Advanced Research Questions

Q. What reaction mechanisms explain the stability of the cyclobutane ring under acidic/basic conditions?

- Mechanistic Insights : The cyclobutane ring’s high ring strain (~110 kJ/mol) makes it prone to ring-opening via [2+2] retro-cycloaddition or acid-catalyzed cleavage. Computational studies (e.g., DFT) can model transition states and predict degradation pathways .

- Experimental Validation : Use kinetic studies (e.g., monitoring by HPLC) to quantify degradation rates under varying pH/temperature conditions.

Q. How does stereochemistry at the hydroxycyclobutyl group affect biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation analogs) and evaluate interactions with target enzymes/receptors using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Case Study : Analogous cyclopropane derivatives show stereospecific binding to bacterial cell walls, suggesting similar structure-activity relationships for cyclobutanes .

Q. What computational tools are effective for modeling the compound’s conformational dynamics?

- Tools : Use molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) to study ring puckering and substituent effects on strain energy. Docking studies (AutoDock Vina) can predict binding affinities to biological targets .

- Validation : Cross-reference computational data with experimental X-ray crystallography or NMR NOE effects for accuracy.

Q. How can advanced analytical techniques resolve data contradictions in degradation studies?

- Approach : Combine high-resolution mass spectrometry (HRMS) with multivariate analysis to distinguish degradation products from synthetic impurities. For example, discrepancies in thermal stability data may arise from moisture content; use Karl Fischer titration to quantify water in samples .

Contradictions and Limitations

- Toxicity Data : Acute toxicity values for similar compounds (e.g., benzylcyclobutane derivatives) are often unavailable, requiring extrapolation from structural analogs .

- Synthetic Yields : Competing side reactions (e.g., ring-opening) may reduce yields; optimize reaction conditions using design of experiments (DoE) methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.